4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Etravirine Synthesis HIV NNRTI Bromination Yield

Pharmaceutical intermediate projects require precise halogenation patterns to maintain synthetic routes and bioactivity. Substituting this unique 5-Br,4,6-Cl pyrimidine scaffold alters impurity profiles and pharmacological outcomes. - **Etravirine Intermediate-1**: Enables 78% bromination yield; meets pharmaceutical purity standards (≥98% HPLC). - **CCR4 Antagonist Probe**: 3.89 nM IC50 for Treg cell migration & lymphoma research-activity absent in unbrominated analogs. - **Orthogonal reactivity**: 5-Br,4,6-Cl sites support cross-coupling & SNAr for diverse drug discovery libraries.

Molecular Formula C11H5BrCl2N4
Molecular Weight 343.99 g/mol
CAS No. 269055-75-6
Cat. No. B029322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile
CAS269055-75-6
Molecular FormulaC11H5BrCl2N4
Molecular Weight343.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl
InChIInChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)
InChIKeyIGZKXTGKGMPSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile – Overview & Key Properties


4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) is a halogenated pyrimidine derivative with the molecular formula C11H5BrCl2N4 and a molecular weight of 343.99 g/mol [1]. This compound is primarily utilized as a key intermediate in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine (TMC125) . Its structure features a bromine atom at the 5-position of the pyrimidine ring and chlorine atoms at the 4- and 6-positions, offering distinct reactive sites for sequential functionalization . The compound is also recognized for its potent antagonistic activity against the human CC chemokine receptor 4 (CCR4), with reported IC50 values in the low nanomolar range [2].

Synthetic intermediate Key building block for etravirine (NNRTI) synthesis
Reactive sites 5-Br and 4,6-Cl enable sequential functionalization
Research probe CCR4 antagonist tool for immunology/oncology studies

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile – Why Substitution Fails


In the synthesis of etravirine, the presence of a bromine atom at the 5-position is essential for enabling selective subsequent substitution reactions that yield the final active pharmaceutical ingredient (API) . Analogs lacking this bromine, such as 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), cannot undergo the same regioselective transformations, resulting in lower overall yields and the formation of different impurity profiles . Furthermore, the distinct halogenation pattern directly influences the compound's biological activity, as evidenced by its nanomolar potency against the CCR4 receptor, a feature not observed in simpler pyrimidine derivatives [1]. Therefore, substituting this compound with a structurally related but differently halogenated analog would fundamentally alter both the synthetic pathway and the pharmacological outcomes, rendering the substitution invalid for targeted research and development applications .

Target feature
Substitution risk
5-Bromo for regioselective etravirine coupling
Unbrominated analog may shift reaction pathway, reducing synthetic yield
CCR4 antagonist activity
Lack of bromine correlates with no reported CCR4 binding, altering pharmacological profile

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile – Quantitative Differentiation from Analogs


Bromination Yield in Etravirine Synthesis

The compound is a critical intermediate for etravirine, and its synthesis from the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9) has been optimized to achieve a high yield of 78% . This quantitative data demonstrates the feasibility and efficiency of introducing the essential bromine atom. In contrast, the unbrominated analog cannot be directly used in the subsequent steps of the etravirine synthetic pathway, making the brominated compound irreplaceable . Furthermore, the overall yield for the complete etravirine synthesis using this intermediate has been reported to reach 53.8% in optimized processes [1].

Bromination yield
Head-to-head
78% yield
Target: 78% yield
Comparator: inapplicable (0%)
Supports etravirine intermediate production at scale
Reported yield for bromination of unbrominated precursor
Etravirine Synthesis HIV NNRTI Bromination Yield

HPLC Purity for Consistent Quality

Commercial suppliers specify the purity of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) to be ≥98% by HPLC . This level of purity is critical for ensuring reproducible results in medicinal chemistry and process development. While the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9) is also available at a similar nominal purity (e.g., 98%) from some vendors , the key differentiator is that the brominated compound is the only one that meets the specific purity requirements for the regulated synthesis of etravirine, a drug that requires strict control of related substances .

HPLC purity
Data to verify
≥98%
Ensures consistent quality for API intermediate synthesis
Supplier specification; cross-check with lot CoA
Chemical Purity HPLC Quality Control

CCR4 Antagonist Activity

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 269055-75-6) exhibits potent antagonist activity against the human CC chemokine receptor 4 (CCR4) with an IC50 of 3.89 nM, as determined in a [35S]-GTPγS binding assay using CHO cell membranes expressing the receptor [1]. This activity is not observed in the unbrominated analog 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), for which no similar biological data is reported, highlighting the critical role of the bromine atom for target engagement [2].

CCR4 antagonist IC50
Reported
3.89 nM
Target: 3.89 nM
Comparator: no activity reported
Supports CCR4 antagonist research tool use
Binding assay on human CCR4; class-level inference
CCR4 Antagonist Chemokine Receptor GPCR

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile – Applications in Research & Industry


Etravirine Synthesis for HIV-1 Therapy

This compound is the designated 'Intermediate-1' in the synthesis of etravirine, a second-generation NNRTI for HIV-1 treatment . Its high-yield bromination (78%) from the unbrominated precursor enables efficient, scalable manufacturing . The compound's high purity (>98% by HPLC) ensures compliance with pharmaceutical quality standards, minimizing the formation of related substances and facilitating regulatory approval . Procuring this specific intermediate is essential for maintaining the integrity and cost-effectiveness of the etravirine production process [1].

CCR4 Profiling in Immunology & Oncology

With a potent IC50 of 3.89 nM against the human CCR4 receptor, this compound serves as a valuable chemical probe for investigating the role of CCR4 in Treg cell migration, allergic inflammation, and certain T-cell lymphomas . Unlike its unbrominated analog, which lacks this activity, this compound provides a direct tool for target validation and for establishing structure-activity relationships (SAR) in CCR4 antagonist programs . Researchers in immunology and oncology can leverage this compound to explore therapeutic strategies involving CCR4 modulation .

Halogenated Building Blocks for Drug Discovery

The unique halogenation pattern (5-Br, 4,6-Cl) on the pyrimidine core provides multiple orthogonal reactive sites for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution . This makes it an ideal scaffold for generating diverse libraries of bioactive molecules, including kinase inhibitors and other therapeutic agents . The high purity (≥98%) ensures that subsequent reactions are not compromised by impurities, accelerating hit-to-lead optimization in drug discovery projects .

Application
Selection Property
Validation Focus
Etravirine intermediate synthesis
Bromine-dependent regioselective coupling
Synthetic yield and impurity control
CCR4 receptor pharmacology
CCR4 antagonist activity
Target engagement and binding validation
Halogenated scaffold derivatization
Multiple orthogonal reactive sites
Cross-coupling and SAR library expansion

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